Borane, tris(2-aminoethyl)-

Structural Chemistry NMR Spectroscopy Hydrogen Bonding

Researchers requiring a stoichiometrically precise trialkoxyborane for vapor-phase corrosion inhibition often encounter mono- or di-substituted mixtures with compromised film-forming chemistry. Tris(2-aminoethyl) borate solves this with a defined tri-substituted architecture, providing the benchmark inhibition efficacy in electrochemical studies. • Optimal inhibitor among ethanolamine-boric acid condensates for St3 steel in 0.1 M NaCl, with protection maximized at 200 g/m³. • Thermally reversible hydrogen-bonding network (dissociation at 160°C) enables uniform vapor-phase transport and adsorption onto enclosed metal surfaces. • Supplied as a solid (mp 95-98°C) with verified stoichiometric integrity, ensuring batch-to-batch reproducibility in SAR studies and hybrid material synthesis.

Molecular Formula C6H18BN3O3
Molecular Weight 191.04 g/mol
CAS No. 6162-38-5
Cat. No. B14722493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane, tris(2-aminoethyl)-
CAS6162-38-5
Molecular FormulaC6H18BN3O3
Molecular Weight191.04 g/mol
Structural Identifiers
SMILESB(OCCN)(OCCN)OCCN
InChIInChI=1S/C6H18BN3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6,8-10H2
InChIKeyLIFLTRKTCZIBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane, tris(2-aminoethyl)- – Chemical Identity and Procurement Profile


Borane, tris(2-aminoethyl)- (IUPAC: tris(2-aminoethyl) borate; CAS 6162-38-5), is a trialkoxyborane ester with the molecular formula C₆H₁₈BN₃O₃ and a molecular weight of 191.04 g/mol [1]. Structurally, it consists of a trigonal planar boron center bonded via three oxygen atoms to 2-aminoethyl (–OCH₂CH₂NH₂) arms, each terminating in a primary amine [2]. This architecture distinguishes it fundamentally from alkylboranes (B–C bonds), amine–borane adducts (dative N→B bonds), and simple inorganic borates. Synthesized via transesterification of methyl borate with 2-aminoethanol [2] or through direct condensation of boric acid with ethanolamine at a 1:3 molar ratio [3], it is commercially offered as a solid with a melting point of 95–98 °C and a boiling point of 92 °C at 0.05 Torr [1]. Its dual organic–inorganic character and terminal amine functionality position it as a precursor for hybrid materials, a volatile corrosion inhibitor, and a ligand synthon, making its purity, stoichiometric integrity, and hydrolytic stability critical procurement parameters that off-the-shelf alternatives may fail to meet.

Full tri-substituted borate ester architecture required (ethanolamine:boric acid stoichiometry)
Terminal primary amine groups enable intermolecular hydrogen-bonding network
Hydrolytic stability context may require controlled storage and handling review

Borane, tris(2-aminoethyl)- – Why Generic Substitution Fails


Borane, tris(2-aminoethyl)- occupies a narrow structural niche that precludes generic substitution. Unlike trialkylboranes, which contain hydrolytically resistant B–C bonds, or amine–borane adducts (e.g., BH₃·NH₂R) that rely on dative N→B coordination, this compound features B–O–C linkages that confer both dynamic covalent character and hydrolytic lability [1]. NMR spectroscopic evidence demonstrates that its terminal amine groups engage in extensive intermolecular hydrogen bonding rather than intramolecular N→B dative bonding—a behavior diametrically opposite to that of borane–amine complexes such as BH₃·piperidine, where B–N coordination dominates and alters both the electronic environment and the reactivity profile [1]. Furthermore, comparative corrosion-inhibition studies reveal that the degree of aminoethyl substitution critically governs protective efficacy: the tri-substituted derivative delivers a markedly different inhibition coefficient and protection degree compared to its mono- and di-substituted analogs, with one study identifying tri(aminoethyl)borate as the optimal performer among all ethanolamine–boric acid condensation products in 0.1 M NaCl electrochemical tests [2]. Substituting with the wrong stoichiometry—for instance, using triethanolamine borate (which lacks terminal amines) or a simple boric acid–amine adduct—will fundamentally alter the hydrogen-bonding network, volatility, and film-forming chemistry, rendering performance claims non-transferable across this compound class.

Alkylborane substitution
Lacks amine termini and hydrolytically labile B–O–C linkages; surface interaction profile may shift
Amine–borane adduct substitution
Dative N→B coordination replaces hydrogen-bond-driven association; volatility and film chemistry may differ
Partial-substitution analogs
Mono- or di-substituted borates may exhibit lower reported corrosion inhibition; performance gradient is substitution-dependent

Borane, tris(2-aminoethyl)- – Quantified Differentiation Evidence


Intermolecular Hydrogen Bonding vs. Internal N→B Coordination

The molecular association mode of B(OCH₂CH₂NH₂)₃ is dominated by intermolecular hydrogen bonding among terminal amine groups, contrasting sharply with amine–borane adducts such as NH₂C₅H₅–BF₃ and piperidine–BF₃, which exhibit internal dative N→B coordination. In acetonitrile solution, the NH proton signal of B(OCH₂CH₂NHCH₃)₃ appears as a sharp singlet at τ 6.78, whereas the corresponding N→B adducts display broad NH peaks at lower applied magnetic fields (τ 5.26–5.56) due to ¹⁴N quadrupolar relaxation broadening [1]. The NCH₂ resonances of the borate ester show two sharp triplets (τ 6.26–6.55 for OCH₂; τ 7.23–7.57 for NCH₂), while the amine–BF₃ adducts yield complexly split NCH₂ multiplets attributable to coupling with ¹¹B in the dative bond [1]. This hydrogen-bond-driven association can be thermally disrupted by heating to 160 °C or chemically dissociated by polar solvents such as triethylamine or acetonitrile, providing a tunable association–dissociation handle absent in fixed-dative-bond amine–borane complexes [1].

NMR association mode
Head-to-head
NH τ 6.78 (sharp singlet) vs. amine–BF₃ adducts τ ~5.26–5.56 (broad); no ¹¹B coupling in NCH₂
Hydrogen-bonded network distinct from dative-bonded adducts; supports association-mode differentiation
Data in acetonitrile solvent; verify in target environment
Structural Chemistry NMR Spectroscopy Hydrogen Bonding Boron Coordination

Electrochemical Corrosion Inhibition Superiority over Mono- and Di-Substituted Analogs

In a systematic electrochemical study evaluating ethanolamine–boric acid condensation products as volatile corrosion inhibitors for St3 steel, tri(aminoethyl)borate (3:1 ethanolamine:boric acid product) delivered the highest protective efficacy among four tested compositions. The study directly compared the ethanolamine–boric acid adduct, mono(aminoethyl)borate, di(aminoethyl)borate, and tri(aminoethyl)borate using potentiostatic polarization in 0.1 M NaCl at 25 °C. Tri(aminoethyl)borate demonstrated the best performance, with the optimal inhibitor loading determined to be 200 g/m³ under accelerated conditions at 100% relative humidity [1]. The degree of protection (Z, %) and corrosion inhibition coefficient (γ) were calculated from Tafel-extrapolated corrosion rates; tri(aminoethyl)borate outperformed both the mono- and di-substituted derivatives, which showed progressively lower protection as substitution decreased [1]. A companion gravimetric study corroborated that while di(aminoethyl)borate achieved a maximum protective effect of 89.9% on steel, tri(aminoethyl)borate was identified as the optimal composition in the electrochemical screening paradigm [2].

Corrosion inhibition rank
Head-to-head
Reported rank: tri ≫ di > mono ≫ adduct in electrochemical tests (St3 steel, 0.1 M NaCl)
Full tri-substitution linked to highest reported protection in tested set
Concentration 200 g/m³ at 100% RH used in accelerated protocol
Corrosion Science Volatile Corrosion Inhibitors Electrochemistry Steel Protection

Thermally Reversible Hydrogen-Bond Dissociation vs. Permanent Dative-Bonded Analogues

The intermolecular hydrogen-bonded network of tris(2-aminoethyl) borate can be fully dissociated by heating to 160 °C, transitioning the material from an associated state to a dissociated, lower-viscosity form amenable to vapor-phase deposition [1]. This thermal reversibility is absent in amine–borane adducts such as BH₃·NH₂R, where the N→B dative bond is a fixed covalent linkage with a defined dissociation enthalpy that typically requires significantly higher temperatures for scission. The NMR study confirmed that upon cooling or solvent removal, the hydrogen-bonded network of B(OCH₂CH₂NH₂)₃ re-forms, restoring the associated state [1]. For volatile corrosion inhibitor applications, this means tris(2-aminoethyl) borate can be thermally cycled between a volatile, surface-active monomeric form at elevated temperature and a condensed, film-forming associated state upon cooling—a property exploited in the optimal 200 g/m³ dosing protocol [2].

Thermal reversibility
Class-level
H-bond network dissociates at 160 °C; re-associates on cooling or solvent removal
May support vapor-phase processing via reversible H-bond switching
Based on single NMR study; validate in target application
Thermal Stability Hydrogen Bonding Volatile Inhibitor Design Material Processing

Stoichiometry-Dependent Corrosion Protection: Tri-Substitution Outperforms Mono- and Di-Substitution in Electrochemical Screening

A structure–activity relationship emerges from the comparative electrochemical dataset: as the degree of aminoethyl substitution on the borate core increases from mono → di → tri, the corrosion inhibition efficacy for St3 steel in 0.1 M NaCl monotonically improves. Tri(aminoethyl)borate (3:1 ethanolamine:boric acid) was identified as the best-performing composition in electrochemical polarization tests, with the protection degree (Z%) and inhibition coefficient (γ) exceeding those of di(aminoethyl)borate (2:1) and mono(aminoethyl)borate (1:1) [1]. The ethanolamine–boric acid adduct (no esterification) showed the lowest performance, confirming that both esterification and full substitution are required for optimal inhibition [1]. The optimal volumetric concentration of tri(aminoethyl)borate for accelerated corrosion testing was established at 200 g/m³ at 100% relative humidity and 25 °C with cyclic temperature ramps to 40 °C [1].

Substitution degree rank
Head-to-head
Performance gradient: tri (rank 1) > di > mono > adduct across electrochemical metrics
Substitution degree influences corrosion inhibition outcome in chloride media
Exact protection degree (Z%) and inhibition coefficient (γ) reported in source
Corrosion Inhibition Coefficient Structure–Activity Relationship Volatile Inhibitor Optimization Ferrous Metal Protection

Borane, tris(2-aminoethyl)- – Evidence-Backed Application Scenarios


Volatile Corrosion Inhibitor for Ferrous Metal Preservation

Tri(aminoethyl)borate at a concentration of 200 g/m³ provides optimal volatile corrosion inhibition for St3 steel under 100% relative humidity, as established by electrochemical polarization and accelerated gravimetric testing in 0.1 M NaCl [1][2]. Its unique thermally reversible hydrogen-bonding network (dissociation at 160 °C) [3] enables vapor-phase transport and uniform adsorption onto metal surfaces within sealed enclosures, forming a protective film that inhibits anodic and cathodic corrosion processes. This scenario is directly applicable to long-term storage and transportation of ferrous components in agricultural machinery, mechanical engineering equipment, and electrical protection systems where contact inhibitors cannot access crevices [1].

Benchmark for Borate Ester-Based Corrosion Inhibitor Optimization

The demonstrated performance gradient across mono-, di-, and tri(aminoethyl)borates establishes tris(2-aminoethyl) borate as the positive control and benchmark for structure–activity relationship (SAR) studies in borate ester corrosion inhibitors [1]. Researchers systematically varying the amine:boric acid stoichiometry or exploring mixed-substituent borate esters can employ the tri-substituted compound as the maximal-efficacy reference point against which novel compositions are quantitatively compared using the standardized electrochemical protocol (0.1 M NaCl, St3 steel, 25 °C, Tafel extrapolation) [1].

Hydrogen-Bonded Supramolecular Material Templating

The ability of tris(2-aminoethyl) borate to form an extensive intermolecular hydrogen-bonded network that can be fully dissociated by heating to 160 °C or by polar organic solvent addition [3] positions it as a thermally switchable supramolecular building block. Unlike amine–borane adducts with fixed dative bonds, the dynamic hydrogen-bond association of this borate ester enables reversible sol–gel transitions, solvent-responsive viscosity modulation, and potential use as a sacrificial porogen in hybrid organic–inorganic materials where controlled thermal removal of the organic template is required without leaving graphitic residues typical of amine–borane pyrolysis [3].

Precursor for Transition-Metal-Doped Hybrid Borate Crystals

The tris(2-aminoethoxy)borate motif serves as a ligand scaffold for crystallizing inorganic–organic hybrid borates such as [M{B₆O₇(OH)₃[O(CH₂)₂NH₂]₃}] (M = Co²⁺, Ni²⁺), where the aminoethyl arms coordinate to transition metal centers while the borate core integrates into the polyborate framework [4]. This dual functionality—simultaneously providing a chelating ligand and a boron source—cannot be replicated by simple triethanolamine or tris(2-aminoethyl)amine, which lack the boron center, nor by alkylboranes lacking amine termini. Procurement of tris(2-aminoethyl) borate specifically enables the one-pot synthesis of these crystalline hybrid materials with defined metal–borate stoichiometry.

Application
Selection Property
Validation Focus
Volatile corrosion inhibition (ferrous metals)
Tri-substituted borate ester with terminal amine groups
Electrochemical protection efficacy in humid chloride environments
Benchmark for borate ester inhibitor SAR studies
Full tri-substitution reference standard
Comparative electrochemical performance testing
Supramolecular material templating
Thermally reversible hydrogen-bonded network
Dissociation/re-association behavior under thermal or solvent stimuli
Precursor for hybrid borate crystal synthesis
Dual ligand and boron source functionality
Crystal phase and metal stoichiometry confirmation
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